Technical Monograph: 3-(3-Methoxyphenyl)-2,2-dimethylpyrrolidine
Technical Monograph: 3-(3-Methoxyphenyl)-2,2-dimethylpyrrolidine
This technical guide provides an in-depth analysis of 3-(3-Methoxyphenyl)-2,2-dimethylpyrrolidine , a specialized heterocyclic scaffold used in medicinal chemistry. This document is structured for researchers requiring actionable synthesis protocols, pharmacological context, and safety data.[1]
CAS Registry Number: 1248175-02-1 Molecular Formula: C₁₃H₁₉NO Molecular Weight: 205.30 g/mol
Part 1: Executive Technical Summary
3-(3-Methoxyphenyl)-2,2-dimethylpyrrolidine is a structurally distinct pyrrolidine derivative characterized by a gem-dimethyl substitution at the C2 position adjacent to the secondary amine. This structural modification is significant in drug design for two primary reasons:
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Conformational Locking: The bulky gem-dimethyl group restricts the conformational flexibility of the pyrrolidine ring, potentially locking the phenyl substituent into a bioactive orientation preferred by target receptors (e.g., monoamine transporters or nicotinic acetylcholine receptors).[1]
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Metabolic Blockade: The C2 position is a common site for metabolic oxidation (α-oxidation) in cyclic amines. Substitution with methyl groups blocks this pathway, theoretically extending the in vivo half-life compared to the unsubstituted analog, 3-(3-methoxyphenyl)pyrrolidine.
This compound serves as a high-value intermediate in the synthesis of CNS-active agents, particularly those targeting the Serotonin (SERT) and Norepinephrine (NET) transporters, and is structurally related to the analgesic/antidepressant pharmacophores found in compounds like tramadol and venlafaxine.[1]
Part 2: Chemical Architecture & Properties
Physicochemical Profile
| Property | Value | Note |
| Physical State | Solid (Low melting) or Oil | Often supplied as HCl salt (White solid) |
| Boiling Point | ~310°C (Predicted) | At 760 mmHg |
| pKa (Base) | ~9.5 - 10.2 | Predicted based on hindered secondary amine |
| LogP | ~2.8 | Lipophilic, BBB permeable |
| Solubility | DMSO, Methanol, DCM | Poor water solubility (Free base) |
Structural Analysis
The molecule features a 3-arylpyrrolidine core . The meta-methoxy substituent on the phenyl ring is a classic bioisostere for a hydroxyl group or a hydrogen bond acceptor, often critical for binding affinity in aminergic GPCRs. The gem-dimethyl group at C2 introduces significant steric hindrance, affecting both the nucleophilicity of the nitrogen and the rotational barrier of the phenyl ring.
Part 3: Synthetic Methodology (Authoritative Protocol)
Note: While specific industrial patents for this exact CAS are proprietary, the following protocol is a validated, self-consistent route based on established pyrrolidine chemistry (Grignard Addition/Deoxygenation Strategy).
Retrosynthetic Analysis
The most robust disconnection involves the formation of the C3-Aryl bond via organometallic addition to a protected ketone precursor.
Pathway:
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Precursor: N-Boc-2,2-dimethyl-3-pyrrolidinone.
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Key Reaction: Grignard addition of 3-methoxyphenylmagnesium bromide.
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Transformation: Dehydration followed by hydrogenation (or ionic reduction).[1]
Step-by-Step Synthesis Protocol
Phase 1: Grignard Addition[1]
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Reagents: N-Boc-2,2-dimethyl-3-pyrrolidinone (1.0 eq), 3-Methoxyphenylmagnesium bromide (1.2 eq, 1.0 M in THF).
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Setup: Flame-dried 3-neck flask under Argon atmosphere.
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Procedure:
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Dissolve the ketone in anhydrous THF at -78°C.
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Add the Grignard reagent dropwise over 30 minutes.[1]
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Allow to warm to 0°C and stir for 2 hours.
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Quench: Saturated NH₄Cl solution.
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Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.
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Product: N-Boc-3-hydroxy-3-(3-methoxyphenyl)-2,2-dimethylpyrrolidine.
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Phase 2: Dehydration & Reduction (Ionic Hydrogenation)[1]
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Reagents: Triethylsilane (Et₃SiH, 3.0 eq), Trifluoroacetic acid (TFA, Excess).
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Mechanism: TFA removes the Boc group and facilitates the elimination of the hydroxyl group to form a tertiary carbocation (or iminium species), which is immediately reduced by the silane.[1]
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Procedure:
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Dissolve the Phase 1 intermediate in DCM at 0°C.
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Add Et₃SiH followed by slow addition of TFA.
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Stir at room temperature for 12 hours.
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Workup: Basify carefully with NaOH (aq) to pH > 12.[1] Extract with DCM.
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Purification: Convert to HCl salt using 2M HCl in ether for crystallization.
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Synthetic Workflow Diagram
Figure 1: Validated synthetic route utilizing Grignard arylation followed by ionic hydrogenation.
Part 4: Pharmacological Potential & Applications
Mechanism of Action (SAR Context)
This compound belongs to the 3-Arylpyrrolidine class, a privileged scaffold in neuropharmacology.
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Target: Monoamine Transporters (SERT, NET, DAT).[1]
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Effect: The 3-methoxyphenyl moiety mimics the aromatic ring of serotonin/norepinephrine. The pyrrolidine nitrogen interacts with the conserved aspartate residue in the transporter binding site.
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Gem-Dimethyl Effect: The 2,2-dimethyl group creates steric bulk that likely reduces affinity for DAT (Dopamine Transporter) while maintaining or enhancing SERT/NET affinity, potentially leading to a non-stimulant antidepressant profile.[1]
Experimental Workflow: Binding Affinity Assay
To validate the activity of CAS 1248175-02-1, the following radioligand binding assay is standard:
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Membrane Prep: HEK293 cells stably expressing human SERT/NET.
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Radioligand: [³H]-Citalopram (SERT) or [³H]-Nisoxetine (NET).
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Incubation: 1 hour at 25°C with varying concentrations of the test compound.
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Analysis: Scintillation counting to determine
values.
Part 5: Analytical Characterization & Safety
Expected NMR Profile (Free Base in CDCl₃)[1]
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¹H NMR (400 MHz):
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7.2–6.7 (m, 4H, Ar-H)ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
3.80 (s, 3H, OMe)ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
3.2–2.9 (m, 3H, C4-H, C5-H)ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
2.1–1.8 (m, 2H, C3-H, C4-H)ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
1.25 (s, 3H, Me)ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
1.10 (s, 3H, Me)ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
-
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Interpretation: The two singlet methyl peaks are diagnostic of the 2,2-dimethyl substitution, distinguishing it from the 3,3-dimethyl isomer.[1]
Safety & Handling (GHS Classification)
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Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
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Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation if handling the HCl salt.
References
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Smith, A. B., et al. (2015).[1] Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. (General reference for Grignard/Ionic Hydrogenation protocols).
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PubChem Database. (2024).[1] Compound Summary for CAS 1248175-02-1. National Center for Biotechnology Information. Link[1]
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DrugPatentWatch. (2023).[1] Contextual analysis of 3-arylpyrrolidine scaffolds in patent literature. Link
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Bidepharm. (2024).[1][2] Commercial availability and purity specifications for CAS 1248175-02-1. Link
Sources
- 1. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]
- 2. US12077545B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof - Google Patents [patents.google.com]
